2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol is a complex organic compound primarily recognized for its role as an impurity in pharmaceutical formulations, particularly those related to the antiretroviral drug efavirenz. This compound is characterized by its unique molecular structure and specific functional groups, which contribute to its chemical behavior and potential applications in medicinal chemistry.
This compound falls under the category of organic chemicals and is specifically classified as an amino alcohol due to the presence of both amino and hydroxyl functional groups. Its trifluoromethyl group enhances its lipophilicity, potentially affecting its biological activity.
The synthesis of 2-amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or detailed in patent literature .
The molecular structure of 2-amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol can be represented using various structural formulas:
Nc1ccc(Cl)cc1[C@](O)(C#CC2CC2)C(F)(F)F
InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1
The molecular weight of this compound is approximately 289.68 g/mol. The presence of chlorine and trifluoromethyl groups significantly influences its reactivity and solubility properties.
The compound participates in various chemical reactions typical for amino alcohols:
Technical details about specific reaction mechanisms or yields are often found in specialized chemical literature or patents .
The mechanism of action for 2-amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol is primarily studied within the context of its role as an impurity in efavirenz formulations. It may influence metabolic pathways or pharmacokinetics due to its structural similarities with active pharmaceutical ingredients.
Studies have shown that similar compounds can affect cytochrome P450 enzyme activity, leading to altered drug metabolism . This interaction may impact therapeutic efficacy or safety profiles.
Key physical properties of the compound include:
Chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit significant biological activity due to their ability to interact with various biological targets .
The primary application of 2-amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol lies in:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4